molecular formula C13H20N2 B13168349 (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine

(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine

Cat. No.: B13168349
M. Wt: 204.31 g/mol
InChI Key: TZRGEQLNGUDZDO-LLVKDONJSA-N
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Description

(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine is a chiral amine compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its chiral nature and the specific arrangement of the piperidine and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(1R)-1-(4-piperidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3/t11-/m1/s1

InChI Key

TZRGEQLNGUDZDO-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCCCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)N

Origin of Product

United States

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